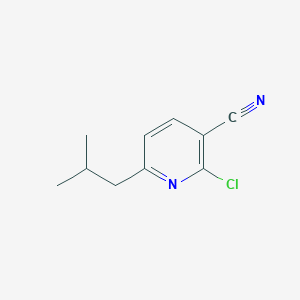

2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile

Beschreibung

2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile is a halogenated pyridine derivative characterized by a chloro group at position 2, a 2-methylpropyl (isobutyl) substituent at position 6, and a cyano group at position 3. The molecular formula is inferred as C${10}$H${11}$ClN$_2$ (molecular weight ≈ 194.66 g/mol). The isobutyl group introduces steric bulk and lipophilicity, distinguishing it from smaller or aromatic substituents in related compounds.

Eigenschaften

IUPAC Name |

2-chloro-6-(2-methylpropyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-7(2)5-9-4-3-8(6-12)10(11)13-9/h3-4,7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWNSWQKGJZWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This method utilizes organoboron reagents under mild and functional group-tolerant conditions. Another method involves Negishi coupling reactions, where an arylzinc halide is catalyzed by Pd-NHC (PEPPSI-Ipr) .

Industrial Production Methods

Industrial production of this compound typically involves optimized conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for large-scale synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron, -zinc, and -magnesium reagents . Reaction conditions often involve the use of palladium catalysts and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile has diverse applications in scientific research, including:

Chemistry: Used as a substrate in various coupling reactions, contributing to the synthesis of complex organic molecules.

Medicine: Research into its potential therapeutic properties and use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Aromaticity: In 2-chloro-6-phenylpyridine-3-carbonitrile, the pyridine ring remains planar despite substituent interactions, suggesting minimal disruption to conjugation . Electron-Withdrawing Groups: The CF$_3$ group in 2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile enhances electrophilicity, making it reactive in cross-coupling reactions .

Lipophilicity :

- Isobutyl and cyclopropyl substituents (e.g., 2-chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile, ) may improve lipid solubility, influencing bioavailability in pharmaceutical contexts.

Biologische Aktivität

2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile, also known by its CAS number 69945-96-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

| Property | Value |

|---|---|

| CAS Number | 69945-96-6 |

| Molecular Formula | C11H12ClN3 |

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | 2-chloro-6-(2-methylpropyl)pyridine-3-carbonitrile |

The biological activity of 2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and carbonitrile groups enhances its binding affinity and specificity towards specific biological pathways. Research indicates that it may exhibit enzyme inhibition properties, particularly related to carbonic anhydrases (CAs), which are implicated in numerous physiological processes.

1. Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. For instance, derivatives related to pyridine-3-carbonitrile have shown promising results against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. The compound demonstrated significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM, with selectivity indices indicating a preference for cancerous over normal cell lines .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors. In vitro studies have reported IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, showcasing its potential as a selective inhibitor . This selectivity is crucial for developing targeted cancer therapies with minimized side effects.

3. Antimicrobial Properties

In addition to its anticancer activities, 2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile has shown antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of Staphylococcus aureus and Klebsiella pneumoniae effectively at concentrations around 50 μg/mL, indicating its potential application in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of pyridine derivatives, including 2-Chloro-6-(2-methylpropyl)pyridine-3-carbonitrile, evaluated their anti-proliferative effects on breast cancer cell lines. The results indicated that certain derivatives led to apoptosis in MDA-MB-231 cells through increased annexin V-FITC positivity by up to 22-fold compared to controls .

Case Study 2: Enzyme Interaction

Another research effort involved docking studies that explored the binding interactions of this compound with CA IX. The molecular modeling revealed favorable interactions that suggest a strong binding affinity, further supporting its role as a selective inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.